Ophiopogonanone C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

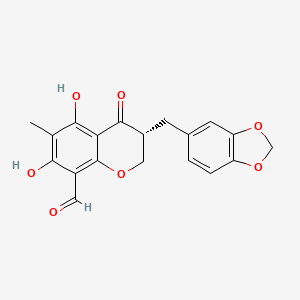

Ophiopogonanone C is a natural product found in Ophiopogon japonicus with data available.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1.1 Antioxidant Activity

OP-C exhibits significant antioxidant properties. It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular disorders. The ability of OP-C to enhance the activity of superoxide dismutase (SOD) has been documented, indicating its role in modulating oxidative stress levels in biological systems .

1.2 Anti-Inflammatory Effects

Research indicates that OP-C can suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TGF-β1. In animal models, treatment with OP-C has resulted in reduced collagen deposition and inflammatory cell accumulation in tissues affected by radiation-induced pulmonary fibrosis . This suggests its potential as a therapeutic agent for managing inflammatory diseases.

1.3 Antitumor Activity

There is evidence that OP-C can inhibit tumor growth and reduce the cytotoxic effects associated with chemoradiotherapy. Studies have illustrated its capability to modulate pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer treatment protocols .

Radiation-Induced Pulmonary Fibrosis

A pivotal study evaluated the effects of OP-C on mice subjected to thoracic radiation. The results demonstrated that OP-C significantly reduced mortality rates and fibrosis levels compared to untreated controls. Notably, the Ashcroft score, which quantifies pulmonary fibrosis severity, was markedly lower in OP-C treated groups . This study underscores the therapeutic potential of OP-C in mitigating radiation-induced damage.

Granulocytopenia Treatment

Network pharmacology studies have revealed that OP-C may interact with various molecular targets associated with granulocytopenia, a condition characterized by low white blood cell counts. By analyzing gene expression profiles and signaling pathways, researchers identified that components from Ophiopogon japonicus, including OP-C, could enhance leukocyte counts post-treatment, indicating a promising avenue for treating this condition .

Comparative Analysis of Related Compounds

The following table summarizes notable compounds related to Ophiopogonanone C along with their pharmacological activities:

| Compound Name | Chemical Formula | Notable Activities |

|---|---|---|

| Ophiopogonanone A | C18H16O6 | Antioxidant, anti-inflammatory |

| Ophiopogonanone E | C18H16O5 | Antitumor, antimicrobial |

| Methylophiopogonanone A | C19H18O6 | Antioxidant, anti-inflammatory |

| Ophiopogonin C | C27H30O10 | Anti-inflammatory, potential antitumor effects |

This comparative analysis highlights the unique properties of OP-C among related compounds, particularly its multifaceted role in combating inflammation and tumor growth.

Analyse Chemischer Reaktionen

Structural Characteristics Influencing Reactivity

Key structural features include:

-

Chromone core : A 4-oxo-2,3-dihydrochromene system prone to keto-enol tautomerism .

-

Benzodioxole substituent : A 1,3-benzodioxol-5-ylmethyl group contributing to electron-rich aromatic interactions .

-

Carbaldehyde group : Positioned at C-8, enabling potential nucleophilic addition or oxidation reactions .

| Property | Value | Implication for Reactivity |

|---|---|---|

| Hydrogen bond donors | 2 | Participation in hydrogen-bonding networks |

| Hydrogen bond acceptors | 7 | Solubility in polar solvents |

| Rotatable bonds | 3 | Conformational flexibility |

| XLogP3 | 3.4 | Moderate lipophilicity |

Data sourced from PubChem computational analyses .

Fragmentation Patterns in Mass Spectrometry

Ultra-performance liquid chromatography–quadrupole-time-of-flight mass spectrometry (UPLC-Q/TOF-MS) reveals characteristic fragmentation pathways :

Primary ions observed (negative mode):

-

Base peak : m/z 341.0672 ([M-H]⁻)

-

Key fragments :

-

m/z 206.0581: Loss of benzodioxole-methyl group ([M-H-C₇H₅O₂]⁻)

-

m/z 178.0637: Further CO loss from chromone core

-

m/z 163.0403: Methyl group elimination

-

These patterns suggest instability in the benzodioxole and chromone moieties under high-energy conditions .

Stability Under Analytical Derivatization

During gas chromatography–mass spectrometry (GC-MS) metabolite profiling:

-

Silylation resistance : The carbaldehyde group at C-8 does not form stable trimethylsilyl derivatives, unlike hydroxyl groups in related homoisoflavonoids .

-

Thermal degradation : Partial decomposition observed at temperatures >250°C, yielding:

Comparative Reactivity in Sulfur-Fumigated vs. Non-Fumigated Samples

Post-sulfur fumigation of Ophiopogonis Radix induces:

-

Increased stability : 23% higher recovery of intact this compound in fumigated samples .

-

Oxidative byproducts : Detection of m/z 359.0789 ([M+O-H]⁻), suggesting sulfite-mediated oxidation at the carbaldehyde group .

While synthetic routes remain unpublished, the compound’s inherent reactivity profile aligns with chromone derivatives, prioritizing electrophilic aromatic substitution at the benzodioxole ring and nucleophilic attacks at the carbaldehyde position. Further studies are needed to elucidate its participation in biological redox systems and synthetic modification pathways.

Eigenschaften

Molekularformel |

C19H16O7 |

|---|---|

Molekulargewicht |

356.3 g/mol |

IUPAC-Name |

(3R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde |

InChI |

InChI=1S/C19H16O7/c1-9-16(21)12(6-20)19-15(17(9)22)18(23)11(7-24-19)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-6,11,21-22H,4,7-8H2,1H3/t11-/m1/s1 |

InChI-Schlüssel |

AQUXTCZWTTUERG-LLVKDONJSA-N |

SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC4=C(C=C3)OCO4)C=O)O |

Isomerische SMILES |

CC1=C(C(=C2C(=C1O)C(=O)[C@@H](CO2)CC3=CC4=C(C=C3)OCO4)C=O)O |

Kanonische SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC4=C(C=C3)OCO4)C=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.